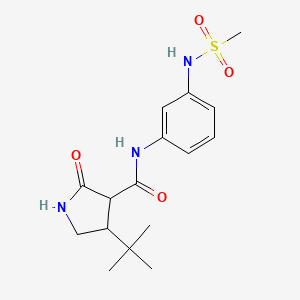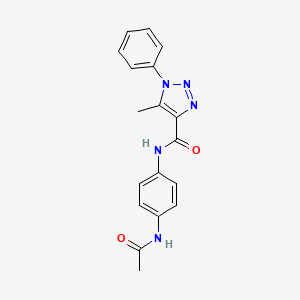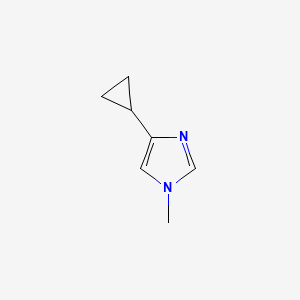
2-Ethyl-4-nitro-1H-pyrazol-5-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-4-nitro-1H-pyrazol-3-ol is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of both nitro and hydroxyl groups in its structure contributes to its unique chemical properties and reactivity.
Wissenschaftliche Forschungsanwendungen
1-ethyl-4-nitro-1H-pyrazol-3-ol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments
Wirkmechanismus
Pyrazoles
are a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . They are known for their versatility in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems . Pyrazoles exhibit tautomerism, a phenomenon that may influence their reactivity and biological activities .
Mode of Action
Pyrazoles generally interact with their targets through hydrogen bonding, electrostatic interactions, and hydrophobic interactions .
Biochemical Pathways
Without specific information on “2-Ethyl-4-nitro-1H-pyrazol-5-one”, it’s difficult to say which biochemical pathways it affects. Pyrazole derivatives have been found to affect a variety of biochemical pathways, depending on their specific structure and the biological target they interact with .
Pharmacokinetics
Pyrazoles, in general, can exhibit a wide range of absorption, distribution, metabolism, and excretion profiles, depending on their specific chemical structure .
Result of Action
Pyrazole derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of pyrazole derivatives .
Biochemische Analyse
Biochemical Properties
2-Ethyl-4-nitro-1H-pyrazol-5-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many endogenous and exogenous substances . The interaction between 2-Ethyl-4-nitro-1H-pyrazol-5-one and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction. Additionally, this compound can form hydrogen bonds and other non-covalent interactions with proteins, affecting their conformation and stability .
Cellular Effects
The effects of 2-Ethyl-4-nitro-1H-pyrazol-5-one on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling molecules such as kinases and phosphatases, which play critical roles in cell communication and regulation . Furthermore, 2-Ethyl-4-nitro-1H-pyrazol-5-one can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes . These changes can impact cellular metabolism, including the pathways involved in energy production and biosynthesis.
Molecular Mechanism
At the molecular level, 2-Ethyl-4-nitro-1H-pyrazol-5-one exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, thereby modulating their activity . For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalysis . Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, 2-Ethyl-4-nitro-1H-pyrazol-5-one can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
The effects of 2-Ethyl-4-nitro-1H-pyrazol-5-one can change over time in laboratory settings. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Ethyl-4-nitro-1H-pyrazol-5-one is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or extreme pH conditions . The degradation products may have different biochemical properties and effects compared to the parent compound. Long-term exposure to 2-Ethyl-4-nitro-1H-pyrazol-5-one in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 2-Ethyl-4-nitro-1H-pyrazol-5-one vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating signaling pathways . At higher doses, it can become toxic, leading to adverse effects such as oxidative stress, inflammation, and cell death . Threshold effects have been observed, where a specific dosage range results in a significant change in the compound’s impact on biological systems. It is crucial to determine the optimal dosage to maximize the beneficial effects while minimizing toxicity.
Metabolic Pathways
2-Ethyl-4-nitro-1H-pyrazol-5-one is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can undergo reduction, oxidation, and conjugation reactions, leading to the formation of metabolites with different biochemical properties . The metabolic flux and levels of specific metabolites can be influenced by the presence of 2-Ethyl-4-nitro-1H-pyrazol-5-one, affecting overall cellular metabolism . Enzymes such as cytochrome P450s and reductases play critical roles in the metabolism of this compound, determining its fate and activity within biological systems .
Transport and Distribution
The transport and distribution of 2-Ethyl-4-nitro-1H-pyrazol-5-one within cells and tissues are mediated by various transporters and binding proteins . This compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization . Additionally, binding proteins can sequester 2-Ethyl-4-nitro-1H-pyrazol-5-one, affecting its availability and activity . The distribution of this compound within tissues can vary, with certain tissues exhibiting higher accumulation due to the presence of specific transporters or binding proteins .
Subcellular Localization
The subcellular localization of 2-Ethyl-4-nitro-1H-pyrazol-5-one is crucial for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Alternatively, it may be directed to the mitochondria, influencing mitochondrial function and energy production . The subcellular localization of 2-Ethyl-4-nitro-1H-pyrazol-5-one can determine its specific biochemical effects and interactions within cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-ethyl-4-nitro-1H-pyrazol-3-ol can be synthesized through several methods. One common approach involves the reaction of ethyl hydrazine with ethyl acetoacetate to form 1-ethyl-3-hydroxy-1H-pyrazole, which is then nitrated using a mixture of nitric acid and sulfuric acid to yield 1-ethyl-4-nitro-1H-pyrazol-3-ol .
Industrial Production Methods: In an industrial setting, the synthesis of 1-ethyl-4-nitro-1H-pyrazol-3-ol may involve large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Analyse Chemischer Reaktionen
Types of Reactions: 1-ethyl-4-nitro-1H-pyrazol-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic medium.
Substitution: Sodium methoxide or other strong bases in an appropriate solvent.
Major Products Formed:
Oxidation: Formation of 1-ethyl-4-nitro-1H-pyrazol-3-one.
Reduction: Formation of 1-ethyl-4-amino-1H-pyrazol-3-ol.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
1-ethyl-3-hydroxy-1H-pyrazole: Lacks the nitro group, resulting in different reactivity and applications.
1-methyl-4-nitro-1H-pyrazol-3-ol: Similar structure but with a methyl group instead of an ethyl group, leading to variations in physical and chemical properties.
4-nitro-1H-pyrazol-3-ol: Lacks the ethyl group, affecting its solubility and reactivity.
Uniqueness: 1-ethyl-4-nitro-1H-pyrazol-3-ol is unique due to the combination of the ethyl, nitro, and hydroxyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
2-ethyl-4-nitro-1H-pyrazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O3/c1-2-7-3-4(8(10)11)5(9)6-7/h3H,2H2,1H3,(H,6,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGDCRLWHDIFIPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)N1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(2-Chlorophenyl)sulfonyl]-1-morpholino-1-ethanone](/img/structure/B2568789.png)

![2-{[4-(benzyloxy)phenyl]amino}-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2568792.png)

![3-[2-methoxy-2-(2-methoxyphenyl)ethyl]-1-(oxan-4-yl)urea](/img/structure/B2568794.png)
![7-ethoxy-5-(furan-2-yl)-2-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2568795.png)

![(4-Methyl-2-oxabicyclo[2.2.2]octan-1-yl)methanamine;hydrochloride](/img/structure/B2568801.png)
![N-(5-chloro-2-methylphenyl)-2-(naphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B2568802.png)



![6-{4-[6-(Pyridin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B2568810.png)
![4-chloro-N-{[4-ethyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzenesulfonamide](/img/structure/B2568811.png)
